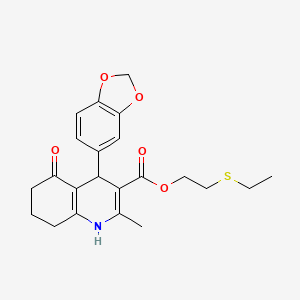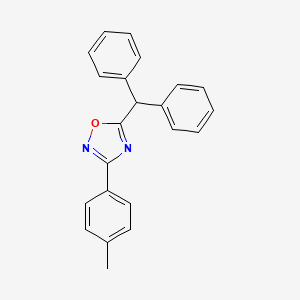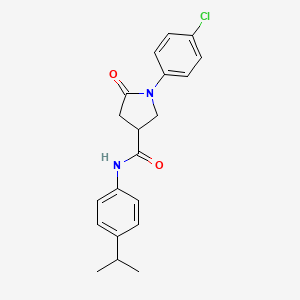
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide, also known as TCNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 346.8 g/mol. TCNB has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide involves the formation of a covalent bond between the nitro group of this compound and the sulfhydryl group of cysteine residues in proteins and enzymes. This covalent bond formation leads to the inhibition of enzymatic activity, which can be reversible or irreversible depending on the nature of the enzyme and the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it targets. This compound has been shown to inhibit the activity of cholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine, which can cause neurological effects such as muscle spasms and convulsions. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. This inhibition can lead to a decrease in bicarbonate ion levels, which can affect acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide in lab experiments is its high reactivity towards sulfhydryl groups, which allows for the selective labeling and inhibition of specific proteins and enzymes. Another advantage is its relatively low toxicity compared to other nitroaromatic compounds. However, one limitation of using this compound is its potential for non-specific binding to other amino acid residues in proteins and enzymes, which can lead to false-positive results.
Future Directions
For 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide research include the development of new methods for selective labeling and inhibition of specific proteins and enzymes, as well as the synthesis of new analogs with improved selectivity and potency. This compound can also be used as a tool for studying the role of sulfhydryl groups in protein function and regulation. Additionally, this compound can be used in the development of new drugs for the treatment of diseases such as Alzheimer's and cancer, which involve the dysregulation of specific proteins and enzymes.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide involves the reaction of 4-chloro-2-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the chlorine atom of the 4-chloro-2-nitroaniline is replaced by the tert-butylbenzoyl group. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide has been used in various fields of scientific research, including biochemistry, pharmacology, and toxicology. It has been used as a reagent to detect the presence of sulfhydryl groups in proteins and enzymes. This compound has also been used to study the mechanism of action of various enzymes, including cholinesterase and carbonic anhydrase. In pharmacology, this compound has been used as a reference compound to evaluate the activity of new drugs. In toxicology, this compound has been used as a model compound to study the toxicity of nitroaromatic compounds.
properties
IUPAC Name |
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-14-9-8-13(18)10-15(14)20(22)23/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINIEYYVWVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)

![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)
